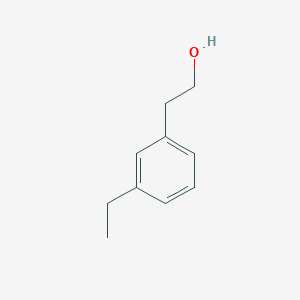
2-(3-Ethylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H14O. It is a type of aromatic alcohol, characterized by the presence of an ethyl group attached to the benzene ring and an ethan-1-ol group. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(3-Ethylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-(3-Ethylphenyl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2-(3-Ethylphenyl)acetaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the aldehyde to the alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(3-Ethylphenyl)ethanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 2-(3-Ethylphenyl)ethane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under high pressure.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: 2-(3-Ethylphenyl)ethanoic acid.
Reduction: 2-(3-Ethylphenyl)ethane.
Substitution: 2-(3-Ethylphenyl)ethyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. This process involves the formation of an intermediate complex, which then undergoes further transformation to yield the final product.
Vergleich Mit ähnlichen Verbindungen
2-(3-Ethylphenyl)ethan-1-ol can be compared with other similar compounds, such as:
2-Phenylethanol: Lacks the ethyl group on the benzene ring, resulting in different chemical and physical properties.
2-(4-Ethylphenyl)ethan-1-ol: The ethyl group is positioned differently on the benzene ring, leading to variations in reactivity and applications.
Benzyl alcohol: Contains a benzene ring directly attached to the hydroxyl group, differing in its chemical behavior and uses.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct properties and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
2-(3-ethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8,11H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEIPIMTFRNTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-2-[(propylamino)methyl]phenol](/img/structure/B7942551.png)
![3-Chloro-2-[(cyclopropylamino)methyl]phenol](/img/structure/B7942557.png)
![2-[(Butylamino)methyl]-3-chlorophenol](/img/structure/B7942563.png)
![3-Chloro-2-([(propan-2-yl)amino]methyl)phenol](/img/structure/B7942570.png)
![3-Chloro-2-[(ethylamino)methyl]phenol](/img/structure/B7942578.png)






